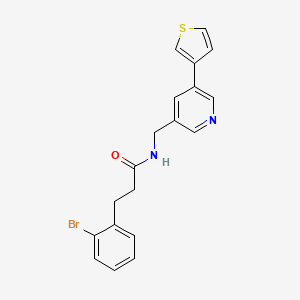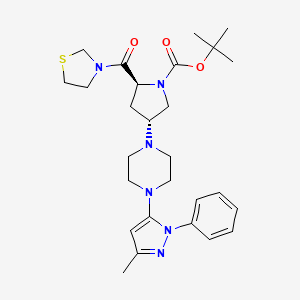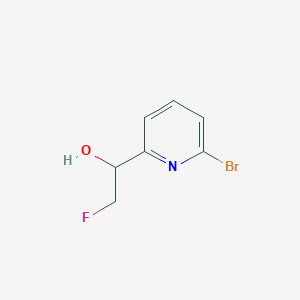
1-(6-Bromopyridin-2-yl)-2-fluoroethanol
Vue d'ensemble
Description
“1-(6-Bromopyridin-2-yl)-2-fluoroethanol” is likely a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound . Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
While the exact synthesis of “1-(6-Bromopyridin-2-yl)-2-fluoroethanol” is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to “1-(6-Bromopyridin-2-yl)-2-fluoroethanol” has been characterized using techniques like X-ray diffraction.
Chemical Reactions Analysis
The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize similar compounds.
Physical And Chemical Properties Analysis
Similar compounds have been found to possess a variety of biochemical and physiological effects . For example, they have been found to inhibit certain enzymes, possess antioxidant properties, and exhibit fluorescent properties.
Applications De Recherche Scientifique
Synthesis and Optical Properties of Fluorophores
Researchers have synthesized new "push-pull" fluorophores, including compounds related to 1-(6-Bromopyridin-2-yl)-2-fluoroethanol, by employing heterocyclization and aza-Diels-Alder/Suzuki cross-coupling reactions. These fluorophores, studied for their optical properties, demonstrated non-linear optic behavior through solvatochromic experiments, indicating their potential in advanced optical applications and materials science (Kopchuk et al., 2019).
Universal Convertible Isocyanides for Multicomponent Chemistry
The development of novel convertible isocyanides, including derivatives of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol, has been reported. These compounds, particularly 2-bromo-6-isocyanopyridine, were identified as optimal reagents for synthetic efficiency and stability, showcasing their utility in multicomponent chemistry for the creation of complex molecules (van der Heijden et al., 2016).
Versatile Synthesis of Fluoropyridines and Pyridones
A study outlined the high-yield preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and its use in Suzuki reactions to generate various 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones. This synthesis pathway emphasizes the compound's role in creating structurally diverse fluoropyridines, valuable in pharmaceuticals and materials chemistry (Sutherland & Gallagher, 2003).
Fluorine-18 Labeling of Macromolecules
The novel fluoropyridine-based structure, FPyKYNE, designed for fluorine-18 labeling of macromolecules through click chemistry, signifies the compound's application in bioconjugation and radiopharmaceutical development. This methodology facilitates the creation of [18F]FPyKYNE, highlighting the compound's potential in PET imaging and molecular diagnostics (Kuhnast et al., 2008).
Antibacterial Agents Synthesis
Research into 1,4-dihydro-4-oxopyridinecarboxylic acids has led to the synthesis of novel antibacterial agents, including enoxacin, which shows broad and potent in vitro antibacterial activity. This study underscores the therapeutic potential of derivatives of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol in developing new antibiotics with efficacy against systemic infections (Matsumoto et al., 1984).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-bromopyridin-2-yl)-2-fluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3,6,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBWJUJWJMITSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)-2-fluoroethanol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


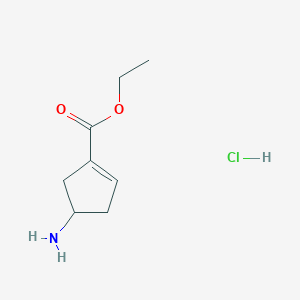
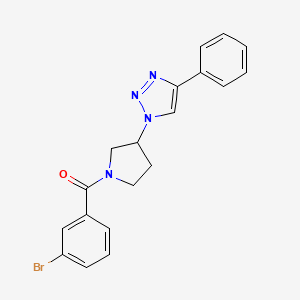
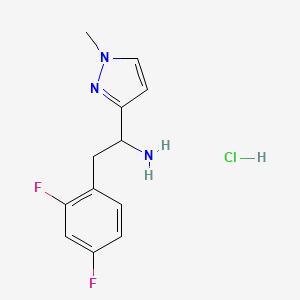
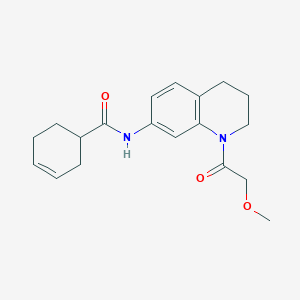
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)


![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)
